N-[(5-phenylfuran-2-yl)methyl]methionine
CAS No.:
Cat. No.: VC0259347
Molecular Formula: C16H19NO3S
Molecular Weight: 305.392
* For research use only. Not for human or veterinary use.
![N-[(5-phenylfuran-2-yl)methyl]methionine -](/images/no_structure.jpg)
Specification
Molecular Formula | C16H19NO3S |
---|---|
Molecular Weight | 305.392 |
IUPAC Name | 4-methylsulfanyl-2-[(5-phenylfuran-2-yl)methylamino]butanoic acid |
Standard InChI | InChI=1S/C16H19NO3S/c1-21-10-9-14(16(18)19)17-11-13-7-8-15(20-13)12-5-3-2-4-6-12/h2-8,14,17H,9-11H2,1H3,(H,18,19) |
Standard InChI Key | XUUWCESBSHNXCW-UHFFFAOYSA-N |
SMILES | CSCCC(C(=O)O)NCC1=CC=C(O1)C2=CC=CC=C2 |
Introduction
Chemical Composition and Properties
Molecular Structure
The molecular structure of N-[(5-phenylfuran-2-yl)methyl]methionine consists of several key functional groups that define its chemical identity. These include:
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A methionine component containing an amino group, a carboxyl group, and a sulfur-containing side chain
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A furan ring with a phenyl substituent at the 5-position
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A methylene bridge connecting the methionine amino group to the furan ring
This arrangement of atoms creates a compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur, with specific functional groups that determine its chemical reactivity and potential biological activity.
Physical and Chemical Properties
Based on the compound's structure and the known properties of its constituent parts, particularly the methionine component, we can compile the following physical and chemical properties:
The compound's methionine component contributes to its moderate hydropathy and neutral charge characteristics, which influence its solubility and interactions in various environments . The presence of the phenylfuran moiety likely enhances its aromatic interactions and potentially its biological activity through π-π stacking and other non-covalent interactions.
Biological Significance and Applications
Relation to Methionine Biochemistry
The methionine component of N-[(5-phenylfuran-2-yl)methyl]methionine connects this compound to important biochemical pathways in living systems. Methionine serves as an essential amino acid involved in protein synthesis and functions as a precursor for various metabolites . In biological systems, methionine synthase catalyzes the transfer of a methyl group from N5-methytetrahydrofolate to homocysteine, generating tetrahydrofolate and methionine in a crucial step of the methionine cycle .
This biochemical context provides insight into how N-[(5-phenylfuran-2-yl)methyl]methionine might interact with biological systems, potentially influencing pathways related to methionine metabolism or utilizing the unique properties of this amino acid for specific biological effects.
Structure-Activity Relationships
Research on compounds like N-[(5-phenylfuran-2-yl)methyl]methionine has focused on exploring structure-activity relationships to understand how structural modifications affect biological activity. Studies have investigated the effects of phenylfuran derivatives on specific biological targets, including enzymes and receptors.
The unique combination of the methionine component with the phenylfuran unit creates distinctive chemical and spatial properties that likely influence how this compound interacts with biological systems. Understanding these structure-activity relationships is crucial for optimizing compounds for specific therapeutic applications and designing analogs with enhanced properties.
Comparative Analysis
Comparison with Related Compounds
Comparing N-[(5-phenylfuran-2-yl)methyl]methionine with structurally related compounds provides valuable insights into its potential properties and activities. The following table presents data on related furan-containing compounds and their biological activities:
This comparison highlights how subtle structural variations in furan-containing compounds can significantly impact their biological activity profiles. The specific arrangement in N-[(5-phenylfuran-2-yl)methyl]methionine, with its 5-phenylfuran component linked to methionine, creates a unique chemical entity with potentially distinct biological properties.
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